molecular formula C17H32Cl2N2O B12737982 4-(2-(Diethylamino)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride CAS No. 126002-26-4

4-(2-(Diethylamino)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride

Katalognummer: B12737982
CAS-Nummer: 126002-26-4
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: TYCWWVSOPMPMFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-(Diethylamino)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a diethylamino group and a trimethylbenzeneethanamine backbone. It is commonly used in various chemical reactions and has significant implications in fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Diethylamino)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-(2-(Diethylamino)ethoxy)benzophenone with N,N,alpha-trimethylbenzeneethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and chromatography to ensure the purity and quality of the final product. The use of automated systems and stringent quality control measures are essential to achieve consistent results.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(Diethylamino)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts to enhance reaction rates. The reactions are often carried out under controlled temperatures and pressures to optimize yields and minimize side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-(2-(Diethylamino)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(2-(Diethylamino)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride involves its interaction with specific molecular targets. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use, but it generally influences cellular signaling and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-(Diethylamino)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride is unique due to its specific combination of functional groups and its versatile applications across various scientific disciplines. Its ability to undergo multiple types of chemical reactions and its role in diverse research areas make it a valuable compound in both academic and industrial settings.

Eigenschaften

CAS-Nummer

126002-26-4

Molekularformel

C17H32Cl2N2O

Molekulargewicht

351.4 g/mol

IUPAC-Name

1-[4-[2-(diethylamino)ethoxy]phenyl]-N,N-dimethylpropan-2-amine;dihydrochloride

InChI

InChI=1S/C17H30N2O.2ClH/c1-6-19(7-2)12-13-20-17-10-8-16(9-11-17)14-15(3)18(4)5;;/h8-11,15H,6-7,12-14H2,1-5H3;2*1H

InChI-Schlüssel

TYCWWVSOPMPMFL-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCOC1=CC=C(C=C1)CC(C)N(C)C.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.